N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWXACGOQBEYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions of these derivatives have also been explored, leading to the formation of substituted bicyclic lactone compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions, such as those involving NaBH4, yield hydroxymethyl derivatives.
Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Bromination and epoxidation reactions are typically carried out using bromine (Br2) and peracids, respectively.
Major Products Formed
The major products formed from these reactions include hydroxymethyl derivatives and substituted bicyclic lactone compounds .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex structures.
Biology: It serves as a potential inhibitor for enzymes such as glycosidases, which are involved in numerous biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s reaction, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide and analogous compounds from the literature:
Notes:
- *Activity values (5.797, 5.58, 5.408): Likely represent relative binding affinities or inhibitory concentrations (e.g., IC50 in μM), though units are unspecified in the source.
- Structural trends: Fluorine vs. amino/methyl substituents: Fluorine’s electron-withdrawing effect may enhance binding (e.g., 5.797 vs. 5.408) by modulating electronic interactions . Pyridine vs. quinoline: Quinoline’s extended aromatic system (vs. pyridine) may reduce activity due to steric hindrance or altered lipophilicity (5.58 vs. 5.797) . Carboxamide vs.
Key Research Findings and Hypotheses
Role of the cyclohexene ring: The unsaturated cyclohexene scaffold in the target compound may impose steric constraints that favor selective target engagement compared to planar indolinone derivatives .
Impact of heteroaromatic systems: Pyridine’s smaller size relative to quinoline could improve binding pocket compatibility, as suggested by higher activity in pyridine-linked analogs .
Solubility and stability : Derivatives with ionizable groups (e.g., HCl salts in ) or hydrophilic substituents (e.g., hydroxymethylpyrrolidine) may exhibit enhanced bioavailability compared to the target compound’s neutral carboxamide .
Biological Activity
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a cyclohexene ring via a carboxamide linkage , with the molecular formula and a molecular weight of 216.284 g/mol. This specific combination of functional groups contributes to its diverse biological activities.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycosidases, which play crucial roles in metabolic pathways. Such inhibition can be beneficial in treating diseases related to carbohydrate metabolism.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Antimicrobial Activity : Research suggests that derivatives of this compound could possess antimicrobial properties, making them candidates for further development as antibacterial agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves organic synthesis techniques that can yield various derivatives with altered biological activities. The structure-activity relationship (SAR) is crucial for understanding how modifications to the compound can enhance or diminish its biological effects.
Synthetic Routes
One common synthetic route includes the reduction of tetrahydroisoindole derivatives using sodium borohydride, leading to hydroxymethyl derivatives that serve as precursors for further modifications.
Enzyme Inhibition Studies
A study evaluating the inhibitory effects against COX enzymes revealed that certain structural analogs exhibited significant inhibition, with IC50 values indicating their potency. For instance, compounds structurally related to this compound showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3a | COX-1 | 19.45 |
| 4b | COX-2 | 23.8 |
| 3b | COX-2 | 31.4 |
Antimicrobial Activity
In vitro studies have demonstrated that certain pyridine derivatives exhibit activity against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Applications : A study conducted on carrageenan-induced paw edema in rats showed promising results in reducing inflammation when treated with a derivative of this compound .
- Antimicrobial Efficacy : Research on related compounds indicated effective inhibition against Mycobacterium tuberculosis, emphasizing the need for further exploration of this compound's derivatives in combating resistant strains .
Q & A
Q. What are the optimized synthetic routes for N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like pyridine derivatives and cyclohexene carboxamides. Key steps include:
- Coupling reactions : Amide bond formation between the pyridinylmethyl amine and cyclohexene carbonyl chloride, using coupling agents like HATU or EDC in anhydrous DCM .
- Cyclization : Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) critically affect reaction rates and purity .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the final product.
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DCM | 65–78 | >95% |
| Cyclohexene Formation | NaH, THF, 0°C | 72 | 92% |
Q. How is the structural integrity of this compound validated?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : NMR (CDCl₃) shows characteristic peaks: δ 8.45–8.50 (pyridine H), δ 5.70–5.85 (cyclohexene double bond), and δ 4.40–4.55 (CH₂ linkage) .
- X-ray Crystallography : Resolves spatial conformation, confirming the equatorial orientation of the pyridinylmethyl group on the cyclohexene ring .
- HRMS : Exact mass (e.g., [M+H]⁺ = 245.1284) matches theoretical calculations within 3 ppm error .
Q. What strategies ensure purity and stability during storage?
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the cyclohexene double bond .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its reactivity in biological systems?
The cyclohexene ring’s chair-to-boat transitions modulate steric accessibility of the carboxamide group. Molecular dynamics simulations (e.g., AMBER force field) predict that the equatorial conformation enhances binding to hydrophobic pockets in enzymes like cyclooxygenase-2 . Experimental validation via mutagenesis studies (e.g., replacing pyridine with phenyl groups) can isolate steric vs. electronic effects .
Q. What methodologies identify biological targets of this compound?
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- DARTS (Drug Affinity Responsive Target Stability) : Proteolytic resistance of target proteins (e.g., kinases) in the presence of the compound indicates direct binding .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., Kd = 2.3 µM for MAPK14) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for a kinase target) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 100 µM) alters competitive inhibition profiles .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Metabolic Stability : LC-MS/MS analysis of intracellular compound levels corrects for efflux pump activity .
Table 2 : Case Study on Bioactivity Variability
| Study | Assay Type | IC₅₀ (µM) | Key Variable |
|---|---|---|---|
| A | Cell-free kinase | 10 | ATP = 100 µM |
| B | Cellular assay | 50 | ATP = 1 mM, P-gp overexpression |
Q. What computational tools predict the compound’s ADMET properties?
- ADMET Predictor : Estimates logP = 2.1 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk (Score = 0.78) .
- SwissADME : Identifies the pyridine nitrogen as a hydrogen bond acceptor, critical for solubility (LogS = –3.2) .
- Molecular Docking (AutoDock Vina) : Predicts binding poses in cytochrome P450 isoforms to guide structural modifications .
Q. How does the compound compare to analogs with modified pyridine or cyclohexene groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
